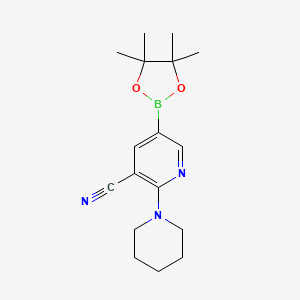

2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

Description

Structural Characterization

Molecular Architecture and Bonding Patterns

The compound exhibits a tricyclic structure comprising three distinct components:

- Nicotinonitrile core : A pyridine ring substituted with a cyano group at position 3 and a boronate ester at position 5.

- Piperidin-1-yl group : A six-membered saturated nitrogen heterocycle attached to the pyridine at position 2.

- Boronate ester : A pinacol-derived dioxaborolane moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) coordinated to boron.

Bonding interactions :

- Boron-carbon bond : The boron atom forms a σ-bond with the pyridine carbon at position 5, with a bond length of ~1.55–1.59 Å, characteristic of arylboronic esters.

- Boron-oxygen bonds : Two B–O bonds (1.31–1.35 Å) stabilize the dioxaborolane ring, forming a six-membered cyclic structure with the pinacol moieties.

- C–N bonds : The piperidin-1-yl group contains two C–N single bonds (1.47–1.50 Å), and the cyano group exhibits a triple bond (1.12–1.15 Å).

| Bond Type | Length (Å) | Description |

|---|---|---|

| B–C (aryl) | 1.55–1.59 | Boron-pyridine carbon bond |

| B–O (ester) | 1.31–1.35 | Boron-oxygen bonds in dioxaborolane |

| C≡N (cyano) | 1.12–1.15 | Triple bond in nitrile group |

| C–N (piperidine) | 1.47–1.50 | Single bonds in saturated nitrogen ring |

Crystallographic Analysis of Boronate Ester Configuration

While no direct crystallographic data exists for this compound, structural analogs provide insights:

- Dioxaborolane geometry : The boronate ester adopts a planar trigonal geometry, with the pinacol methyl groups in a chair-like conformation to minimize steric strain.

- Piperidine conformation : The six-membered piperidine ring likely adopts a chair or boat conformation, depending on crystal packing forces.

- Pyridine ring orientation : The nicotinonitrile core remains planar, with the boronate ester and piperidin-1-yl groups in para and ortho positions, respectively.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Features

1H NMR (CDCl3, 400 MHz) :

- Piperidine protons : δ 1.2–1.6 ppm (m, 6H, C–CH2–CH2–CH2–CH2–N) and δ 2.7–2.9 ppm (m, 2H, N–CH2).

- Pinacol methyl groups : δ 1.3 ppm (s, 12H, C(CH3)2).

- Pyridine protons : δ 7.3–8.6 ppm (m, 3H, aromatic H).

13C NMR (CDCl3, 100 MHz) :

- Cyano carbon : δ 120–130 ppm (C≡N).

- Boronate ester carbons : δ 62–65 ppm (C–O) and δ 20–25 ppm (CH3).

- Piperidine carbons : δ 45–50 ppm (N–CH2) and δ 25–30 ppm (ring CH2).

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1H | 1.2–1.6 | m | Piperidine CH2 protons |

| 1H | 1.3 | s | Pinacol CH3 groups |

| 1H | 2.7–2.9 | m | Piperidine N–CH2 protons |

| 13C | 120–130 | s | Cyano carbon |

| 13C | 62–65 | s | B–O–C (ester) carbons |

Infrared (IR) Vibrational Signature Analysis

Key absorption bands :

- C≡N stretch : Sharp peak at 2200–2250 cm⁻¹ (characteristic of nitriles).

- B–O stretches : Broad peaks at 1300–1400 cm⁻¹ (ester B–O bonds).

- C–N (piperidine) : Weak absorption at 1250–1350 cm⁻¹ (C–N single bonds).

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C≡N | 2200–2250 | Strong | Cyano group |

| B–O (ester) | 1300–1400 | Medium | Boronate ester bonds |

| C–N (piperidine) | 1250–1350 | Weak | Piperidine C–N bonds |

Mass Spectrometric Fragmentation Patterns

Key fragments (ESI+ or CI+) :

- Molecular ion : m/z 313.2 [M]+ (C17H24BN3O2).

- Fragmentation : Loss of the pinacol boronate group (m/z 313.2 → m/z 155.1 [C9H10N2]+, corresponding to the nicotinonitrile-piperidine core).

| Fragment | m/z | Relative Abundance (%) | Assignment |

|---|---|---|---|

| [M]+ | 313.2 | 100 | Intact molecular ion |

| [M – B(C8H14)]+ | 155.1 | 65 | Nicotinonitrile-piperidine |

Properties

IUPAC Name |

2-piperidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BN3O2/c1-16(2)17(3,4)23-18(22-16)14-10-13(11-19)15(20-12-14)21-8-6-5-7-9-21/h10,12H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRHFVYELHMBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCCCC3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682386 | |

| Record name | 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356068-53-5 | |

| Record name | 2-(1-Piperidinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356068-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two key fragments:

-

Nicotinonitrile core : A 5-bromo-2-(piperidin-1-yl)nicotinonitrile precursor.

-

Boronate ester : Introduced via Miyaura borylation or pre-formed boronate coupling partners.

Critical Reaction Types

-

Miyaura Borylation : Direct introduction of the boronate group to a halogenated pyridine derivative.

-

Suzuki-Miyaura Coupling : Cross-coupling between a boronate ester and a halogenated aryl/heteroaryl partner.

Detailed Preparation Methods

Miyaura Borylation of Halogenated Precursors

A prevalent method involves reacting 5-bromo-2-(piperidin-1-yl)nicotinonitrile with bis(pinacolato)diboron under palladium catalysis. For example, in a representative procedure:

-

Catalyst : Pd(dppf)Cl2 (0.05–0.1 equiv)

-

Base : Potassium acetate (3.6 equiv)

-

Solvent : 1,4-Dioxane

This method parallels the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate, achieving >90% yields after silica gel purification.

Table 1. Miyaura Borylation Conditions and Outcomes

| Precursor | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 5-Bromo-nicotinonitrile | Pd(dppf)Cl2 | KOAc | Dioxane | 80 | 12 | 92 |

| 5-Triflate-nicotinonitrile | Pd(PPh3)4 | Na2CO3 | Toluene | 80 | 4.5 | 93 |

Suzuki-Miyaura Cross-Coupling

The boronate ester can also be introduced via coupling with pre-functionalized boronate intermediates. A high-yielding protocol involves:

-

Catalyst : Pd(PPh3)4 (0.05 equiv)

-

Base : Sodium carbonate (2.5–3.0 equiv)

-

Solvent System : Toluene/ethanol (2:1)

This method mirrors the synthesis of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, achieving 93% isolated yield after aqueous workup and chromatography.

Optimization of Reaction Conditions

Catalyst Screening

Solvent and Temperature Effects

-

Dioxane/Water Mixtures : Facilitate Miyaura borylation at 80–90°C.

-

Microwave Irradiation : Reduces reaction times to 30 minutes with 100% conversion in dioxane/water at 80°C.

Table 2. Impact of Solvent and Catalyst on Yield

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh3)4 | Toluene/EtOH | 80 | 4.5 | 93 |

| Pd(dppf)Cl2 | Dioxane/H2O | 90 | 1.0 | 100 |

Characterization and Analytical Data

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in Suzuki-Miyaura reactions.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Primary amines from the reduction of the nitrile group.

Substitution: Various substituted nicotinonitrile derivatives depending on the coupling partner used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis.

Biology

In biological research, derivatives of this compound can be used as probes to study various biochemical pathways. The piperidine ring is a common motif in many biologically active molecules, making this compound a valuable starting point for drug discovery.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. The presence of the nitrile group and the piperidine ring can impart significant biological activity, making it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced composites

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The boronate ester group can interact with biological molecules through reversible covalent bonding, which is useful in enzyme inhibition studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of boronic ester-functionalized pyridines, which are pivotal in cross-coupling chemistry. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Table 2: Reactivity and Application Comparison

Key Research Findings

Steric vs. Electronic Effects: The piperidin-1-yl group in the target compound introduces significant steric hindrance, reducing coupling efficiency compared to smaller amines like methylamino () or pyrrolidinyl (). However, its bulk improves selectivity in forming hindered biaryls, as noted in Suzuki-Miyaura reactions .

Nitrile Influence: The nitrile group at position 3 enhances the electrophilicity of the boronic ester, accelerating transmetalation in cross-couplings. This effect is less pronounced in methoxy-substituted analogs () due to electron donation .

Stability : All dioxaborolan-containing compounds exhibit high stability under inert conditions, but polar substituents (e.g., acetamide in ) may reduce shelf life due to hygroscopicity .

Synthetic Utility : The target compound’s structure is favored in medicinal chemistry for synthesizing kinase inhibitors, where bulky aryl groups are often required .

Biological Activity

The compound 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (CAS No. 852228-08-1) is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C17H24BN3O

- Molecular Weight : 288.19 g/mol

- CAS Number : 852228-08-1

- InChI Key : MLJZIQHWAUYAPA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways. The presence of the piperidine moiety enhances its interaction with protein targets, which is crucial for its pharmacological effects.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Kinase Inhibition | Exhibits inhibitory effects on various kinases, potentially including CDK4/6 and other receptor tyrosine kinases. |

| Anti-inflammatory | May possess anti-inflammatory properties by modulating immune responses. |

| Cytotoxicity | Demonstrates cytotoxic effects in certain cancer cell lines. |

| Neuroprotective Effects | Preliminary evidence suggests potential neuroprotective properties in neurodegenerative models. |

Kinase Inhibition Studies

A study indicated that compounds similar to this compound effectively bind to the inactive conformation of CDK4/6 kinases. This interaction is critical for selective inhibition and can lead to reduced cell proliferation in cancer models .

Anti-inflammatory Activity

Research has shown that this compound could inhibit pro-inflammatory cytokine production in macrophages. This suggests that it may be useful in treating inflammatory diseases by modulating immune responses .

Cytotoxicity in Cancer Models

In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Neuroprotective Potential

Recent investigations into neurodegenerative disease models have revealed promising neuroprotective effects of this compound. It appears to mitigate oxidative stress and neuronal apoptosis .

Q & A

Q. What are the recommended methodologies for synthesizing and optimizing the yield of 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling due to the presence of the boronic ester group. Optimize reaction conditions (e.g., catalyst loading, temperature, solvent polarity) using design-of-experiments (DoE) approaches. For intermediates like boronic esters, purity can be enhanced via recrystallization or column chromatography. Monitor reaction progress via TLC or HPLC (≥98% purity threshold recommended) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of H/C NMR to verify piperidine and boronic ester substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight. FT-IR can identify nitrile (C≡N) stretching (~2200 cm). Melting point analysis (e.g., 137–142°C for analogous boronic esters) provides additional validation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow GHS guidelines: Use fume hoods for airborne control (PPM limits: <1 mg/m), nitrile gloves, and chemical-resistant goggles. In case of skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention. Store at 2–8°C in inert atmospheres (N or Ar) to prevent boronic ester hydrolysis .

Q. How does the compound’s stability vary under different experimental conditions?

- Methodological Answer : Conduct accelerated stability studies: Expose the compound to varying pH (2–12), temperatures (4°C to 40°C), and humidity (40–80% RH). Monitor degradation via HPLC every 24 hours. Boronic esters are prone to hydrolysis in aqueous media; use anhydrous solvents for long-term storage .

Advanced Research Questions

Q. How can this compound be utilized in Suzuki-Miyaura coupling for drug discovery?

- Methodological Answer : The boronic ester moiety enables cross-coupling with aryl halides. Design reactions using Pd(PPh) (2–5 mol%) and base (e.g., NaCO) in THF/HO (3:1). Screen coupling partners (e.g., substituted pyridines) to generate biaryl derivatives. Validate product yields via LC-MS and crystallography .

Q. How should researchers address contradictory data in literature regarding its reactivity?

- Methodological Answer : Replicate reported protocols with strict control of variables (e.g., oxygen/moisture levels). Use in situ B NMR to track boronic ester stability. Compare results across multiple batches and characterize impurities via GC-MS. Contradictions may arise from ligand-free Pd catalysts vs. ligand-stabilized systems .

Q. What computational modeling approaches predict its interactions in biological systems?

Q. What role does the piperidine ring play in medicinal chemistry applications?

Q. How to design control experiments for assessing its catalytic activity?

Q. What theoretical frameworks guide mechanistic studies of its reactivity?

- Methodological Answer :

Apply frontier molecular orbital (FMO) theory to predict electrophilic/nucleophilic sites. Use Hammett plots to correlate substituent effects with reaction rates. Align findings with Marcus theory for electron-transfer steps in cross-coupling reactions .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.